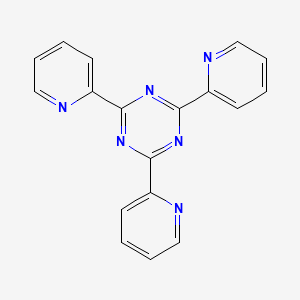

2,4,6-Tri-2-pyridinyl-1,3,5-triazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-tripyridin-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWNDHKTPHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63451-30-9 (monoperchlorate) | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7063132 | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS] | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3682-35-7 | |

| Record name | 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpyridyl-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(2-pyridyl)-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIPYRIDYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57D9P2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Tptz

Synthetic Routes to 2,4,6-Tri(2-pyridyl)-1,3,5-triazine

The construction of the TPTZ molecule can be approached in two primary ways: by building the triazine ring from pyridine-containing precursors or by attaching pyridine (B92270) units to a pre-existing triazine core.

Nucleophilic Substitution on Cyanuric Chloride

A prevalent and versatile method for synthesizing TPTZ and its substituted derivatives involves the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.netwikipedia.org This compound serves as a robust platform for introducing a variety of functional groups due to the differing reactivity of its three chlorine atoms. nih.govresearchgate.net

The synthesis of TPTZ from cyanuric chloride relies on the stepwise displacement of its three chlorine atoms by a suitable pyridyl nucleophile. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, as the electron-donating character of the incoming nucleophile deactivates the ring towards further attack. researchgate.net This inherent property allows for controlled, sequential substitution by carefully managing the reaction temperature. nih.govuc.pt

The typical reaction proceeds as follows: (NCCl)₃ + 3 C₅H₄N⁻ → (N(C₅H₄N))₃ + 3 Cl⁻

This process is often carried out in a stepwise manner:

First Substitution: Occurs at low temperatures, typically around 0 °C. nih.govnih.gov

Second Substitution: Requires a higher temperature, often room temperature (approx. 25 °C). nih.gov

Third Substitution: Needs significantly more energy, with temperatures often elevated to 60-80 °C or higher to force the final substitution. nih.govuc.pt

This temperature-dependent reactivity is crucial for the synthesis of both symmetrical triazines like TPTZ and non-symmetrical derivatives where different nucleophiles are added at each step. mdpi.comuc.pt The stoichiometry involves a 1:3 molar ratio of cyanuric chloride to the pyridine nucleophile source for the synthesis of the fully substituted TPTZ.

The choice of solvent and catalyst is critical for facilitating the nucleophilic substitution reaction. A variety of solvents are employed, with the selection often depending on the specific nucleophile and reaction temperature.

Commonly used solvents include:

Tetrahydrofuran (THF) nih.govvjst.vn

Acetone nih.gov

N,N-Dimethylformamide (DMF) uc.pt

Xylenes or Dioxane (for the higher temperature third substitution) nih.gov

A base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, is typically required to act as a hydrochloride scavenger or to deprotonate the nucleophile. nih.govvjst.vn While traditional solvents are common, research into greener alternatives has been conducted for similar triazine syntheses. Deep Eutectic Solvents (DESs), for example, have been used as (co)solvents in other catalytic processes, offering benefits like biodegradability and high thermal stability. mdpi.com

| System Component | Example(s) | Role in Synthesis |

| Starting Material | Cyanuric Chloride | Provides the core 1,3,5-triazine (B166579) ring. |

| Nucleophile | 2-pyridyl anion source | Replaces chlorine atoms on the triazine ring. |

| Solvent | THF, DMF, Acetone | Dissolves reactants and facilitates the reaction. |

| Base | DIPEA, K₂CO₃ | Neutralizes HCl byproduct or assists nucleophile generation. |

Cyclocondensation of Pyridyl Amidine Precursors

An alternative to building upon a pre-formed triazine ring is the cyclotrimerization of pyridine-containing precursors. This method involves the self-condensation of molecules that already possess the pyridyl group. For instance, TPTZ can be synthesized from 2-cyanopyridine (B140075) (picolinonitrile). This reaction can be viewed as a cyclocondensation of the corresponding pyridyl amidine intermediate. A related synthesis for the isomer 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) involves heating 4-cyanopyridine (B195900) at high temperatures (220 °C) in the presence of a catalyst like potassium hydroxide (B78521) with 18-crown-6 (B118740). acs.org This process demonstrates the formation of the triazine ring from three identical cyanopyridine units. acs.org Platinum nanoparticle catalysts have also been shown to facilitate triazine synthesis from alcohols and amidines through an acceptorless dehydrogenative methodology, highlighting a modern catalytic approach to cyclocondensation. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional synthesis. mdpi.com This approach is gaining traction as a "green chemistry" method. mdpi.comnih.gov While specific documented instances of TPTZ synthesis via mechanochemistry are not widespread, the technique has been successfully applied to produce other complex organic molecules, including trazodone, through ball milling in the presence of a phase-transfer catalyst. mdpi.com The reactions can be rapid, high-yielding, and produce high-purity products, making it a promising avenue for the synthesis of triazine derivatives. mdpi.com

| Synthesis Method | Key Features | Advantages |

| Conventional Solution-Phase | Relies on solvents to dissolve reactants; often requires heating. | Well-established, predictable outcomes. |

| Mechanochemical (Ball Milling) | Uses mechanical energy; solvent-free or minimal solvent. nih.gov | Reduced solvent waste, potentially faster reaction times, high yields. mdpi.com |

Synthesis of TPTZ Derivatives and Isomers

The synthetic methodologies for TPTZ can be readily adapted to produce a wide range of derivatives and isomers.

Derivatives are often created using the stepwise nucleophilic substitution on cyanuric chloride. By controlling the temperature and the order of addition, different nucleophiles can be introduced onto the triazine core, leading to dissymmetric molecules with varied functionalities. mdpi.comnih.govresearchgate.net For example, a single nucleophile can be added at -20 °C to 0 °C, a second at room temperature, and a third at elevated temperatures, yielding a tri-substituted triazine with three different groups. nih.govresearchgate.net This strategy has been used to create libraries of triazine-based lipids and potential imaging agents by attaching various headgroups and tails to the central ring. nih.govuc.pt

Isomers of TPTZ, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) and the 3-pyridyl isomer, are synthesized using the appropriately substituted starting materials. The synthesis of TPT has been achieved through the cyclotrimerization of 4-cyanopyridine. acs.org The coordination chemistry of these different isomers has been a subject of study, as the position of the nitrogen atom in the pyridine ring significantly influences the ligand's coordination properties and the resulting architecture of metal-organic frameworks. researchgate.net

| Compound Type | Synthetic Strategy | Example |

| Symmetrical (TPTZ) | Full substitution with one type of nucleophile (e.g., 2-lithiopyridine on cyanuric chloride). | 2,4,6-Tri(2-pyridyl)-1,3,5-triazine |

| Isomer (TPT) | Use of an isomeric precursor (e.g., cyclotrimerization of 4-cyanopyridine). acs.org | 2,4,6-Tris(4-pyridyl)-1,3,5-triazine |

| Derivative | Stepwise, temperature-controlled substitution with different nucleophiles on cyanuric chloride. uc.pt | A triazine ring with one pyridyl group and two different functional groups. |

Substituted Triazines and Their Synthetic Considerations

The synthesis of substituted 1,3,5-triazines is primarily achieved through two versatile and widely adopted methods: the sequential functionalization of cyanuric chloride and the cyclotrimerization of nitrile compounds.

The most common and cost-effective approach begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net This method's practicality stems from the ability to perform successive, controlled nucleophilic substitutions of the three chlorine atoms. nih.gov The reactivity of the triazine ring decreases as more chlorides are substituted, a property that allows for the stepwise introduction of different functional groups. nih.govresearchgate.net By carefully controlling the reaction temperature and the sequence of adding nucleophiles, a diverse range of symmetric and non-symmetric triazines can be produced. researchgate.netnih.govmdpi.com This sequential substitution has been successfully used to introduce alkyl, aromatic, ester, and imidazole (B134444) groups, among others, using O-, N-, and S-centered nucleophiles. researchgate.netnih.gov For instance, reacting cyanuric chloride with a specific amine at a low temperature can lead to the substitution of a single chlorine, while subsequent reactions with different nucleophiles at higher temperatures can replace the remaining chlorides, yielding a non-symmetrically substituted triazine. researchgate.netmdpi.com

An alternative powerful method for synthesizing symmetrically substituted triazines is the [2+2+2] cyclotrimerization of nitriles. researchgate.netnih.gov This reaction typically involves heating a nitrile compound, such as 2-cyanopyridine for TPTZ, often in the presence of a catalyst, to form the stable 1,3,5-triazine ring. researchgate.net While this method is excellent for producing symmetrical triazines where all three substituents are identical, variations exist. A one-pot method for creating triazines with two or even three different substituents has been developed by reacting a nitrile with triflic anhydride (B1165640) or acid at a low temperature to form a nitrilium salt, which then reacts with a different nitrile at a higher temperature. rsc.org

Isomeric Forms of TPTZ (e.g., 2-TPT, 4-TPT) and their Synthesis

The term "TPTZ" most commonly refers to 2,4,6-tri(2-pyridyl)-1,3,5-triazine, where the pyridyl groups are attached to the triazine core at their 2-position. However, two other symmetric isomers exist: 2,4,6-tri(3-pyridyl)-1,3,5-triazine (3-TPT) and 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (4-TPT). researchgate.net The synthesis of these isomers relies on the cyclotrimerization of the corresponding cyanopyridine precursor.

2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ or 2-TPT): This is the most common isomer. Its synthesis is achieved through the cyclotrimerization of 2-cyanopyridine (picolinonitrile).

2,4,6-Tri(4-pyridyl)-1,3,5-triazine (4-TPT): The synthesis for this isomer involves the cyclotrimerization of 4-cyanopyridine. In a typical procedure, 4-cyanopyridine is heated to a high temperature (e.g., 220 °C) in the presence of a catalyst system like KOH and 18-crown-6 to yield the 4-TPT product. acs.org

2,4,6-Tri(3-pyridyl)-1,3,5-triazine (3-TPT): Following the established pattern, this isomer is synthesized from 3-cyanopyridine (B1664610) (nicotinonitrile). google.comgoogle.comwikipedia.org The synthesis involves the cyclotrimerization of 3-cyanopyridine under appropriate reaction conditions. researchgate.net

Table 1: TPTZ Isomers and Their Synthetic Precursors

| Isomer Name | Abbreviation | Precursor Compound | Precursor CAS Number |

|---|---|---|---|

| 2,4,6-Tri(2-pyridyl)-1,3,5-triazine | 2-TPT (TPTZ) | 2-Cyanopyridine | 100-70-9 |

| 2,4,6-Tri(3-pyridyl)-1,3,5-triazine | 3-TPT | 3-Cyanopyridine | 100-54-9 |

| 2,4,6-Tri(4-pyridyl)-1,3,5-triazine | 4-TPT | 4-Cyanopyridine | 100-48-1 |

Purity and Characterization Techniques in TPTZ Synthesis

Following synthesis, obtaining a pure product and verifying its identity are crucial steps. A combination of purification and analytical techniques is employed to ensure the quality of the synthesized TPTZ.

A common and effective method for purifying crude TPTZ is recrystallization. acs.org This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. researchgate.net For TPTZ, repeated crystallization from an aqueous ethanol (B145695) solution is a documented method for achieving high purity. acs.org The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, which causes the desired compound to form purer crystals, leaving impurities behind in the solution. researchgate.net

To confirm the identity and assess the purity of the final product, a suite of characterization techniques is utilized. These methods provide information about the compound's physical properties, elemental composition, and molecular structure.

Key Characterization Data for TPTZ:

Physical Appearance: TPTZ is typically a crystalline solid or powder, with a color ranging from white to cream or yellowish. researchgate.netsigmaaldrich.comacs.org

Melting Point: The melting point is a key indicator of purity. For TPTZ, it is reported in the range of 247–253 °C. acs.orgrsc.org

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the theoretical values calculated from its molecular formula (C₁₈H₁₂N₆). nih.govresearchgate.net This is fundamental in confirming the empirical formula of newly synthesized complexes. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to assess purity, with commercial grades of TPTZ reaching ≥97.5% or ≥99.0% purity by this method. acs.org

Spectroscopy: Several spectroscopic techniques are indispensable for structural elucidation:

UV-Visible (UV-Vis) Spectroscopy: In solution, TPTZ exhibits characteristic absorption maxima (λmax). In ethanol, these peaks are observed around 245 nm and 284 nm. researchgate.netsigmaaldrich.com This technique is also fundamental to its use as a colorimetric reagent, where the formation of a metal complex, such as with Fe(II), results in a new, intensely colored absorption band at a higher wavelength (e.g., 594 nm). researchgate.netsigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectra are used to identify the functional groups present in the molecule. The spectra of TPTZ and its metal complexes show characteristic bands for the C=N and C=C stretching vibrations of the triazine and pyridine rings. nih.govresearchgate.net Coordination with a metal ion typically causes a shift in these bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the structure of the pyridyl groups. researchgate.net

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight (312.33 g/mol ). researchgate.net It is a key tool for confirming that the isolated solid has the expected molecular formula. researchgate.net

Table 2: Summary of Characterization Techniques for TPTZ

| Technique | Purpose | Typical Findings for TPTZ |

|---|---|---|

| Melting Point | Purity Assessment | 247-253 °C acs.orgrsc.org |

| HPLC | Purity Assessment | ≥97.5% acs.org |

| Elemental Analysis | Confirm Empirical Formula | Corresponds to C₁₈H₁₂N₆ nih.govresearchgate.net |

| UV-Vis Spectroscopy | Structural Confirmation | λmax at ~245 nm, 284 nm (in Ethanol) researchgate.netsigmaaldrich.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic C=N and C=C vibrations nih.gov |

| ¹H NMR Spectroscopy | Structural Elucidation | Confirms pyridyl proton environments researchgate.net |

| Mass Spectrometry | Molecular Weight Determination | Confirms M.W. of 312.33 g/mol |

Compound Reference Table

Coordination Chemistry of Tptz

Coordination Modes and Denticities of TPTZ as a Ligand

TPTZ possesses several potential coordination sites, allowing it to function as a flexible ligand. Its denticity—the number of donor groups that bind to a central metal atom—can vary depending on the reaction conditions, the metal ion, and the presence of other co-ligands. researchgate.netnajah.edu This adaptability is a hallmark of its chemistry, enabling the formation of diverse supramolecular structures. researchgate.net

| Coordination Mode | Denticity | Description |

| Tridentate N-mode | 3 | TPTZ coordinates through one triazine nitrogen and two adjacent pyridyl nitrogens, similar to terpyridine. |

| Bidentate | 2 | TPTZ coordinates through one triazine nitrogen and one adjacent pyridyl nitrogen, or two pyridyl nitrogens. |

| Bridging | Varies | TPTZ links two or more metal centers, utilizing its multiple coordination sites. |

| Exo N-donor Bridging | Varies | TPTZ uses its outward-pointing nitrogen atoms to bridge metal ions. |

The most common coordination mode for TPTZ is as a tridentate, or "pincer," ligand. researchgate.net In this arrangement, it typically binds to a metal center through one of the triazine nitrogen atoms and the nitrogen atoms of the two adjacent pyridyl rings, forming two five-membered chelate rings. researchgate.netnajah.edu This "terpyridine-like" pocket provides a stable coordination environment for a single metal ion, frequently leading to the formation of mononuclear complexes. researchgate.net

Numerous complexes have been synthesized where TPTZ exhibits this tridentate N,N,N-coordination. Examples include complexes with ruthenium(II) nih.govacs.org, manganese(II), cobalt(II) researchgate.net, and nickel(II). najah.edu In the complex [Ru(II)(tptz)(acac)(CH₃CN)]⁺, the TPTZ ligand binds to the ruthenium ion in this classic tridentate fashion. nih.govacs.org Similarly, in [Co(tptz)(CH₃OH)Cl₂], the cobalt(II) center is coordinated by the three coplanar nitrogen atoms from the triazine and two pyridyl rings. researchgate.net This mode is also observed in zinc(II) complexes, where TPTZ occupies three coordination sites in a distorted octahedral geometry. mdpi.com

While less frequent than the tridentate mode, TPTZ can also function as a bidentate ligand. researchgate.netnajah.edu In this capacity, it uses two of its available nitrogen donor atoms to bind to a metal center. This can occur when steric or electronic factors prevent the full tridentate coordination. The ligand's ability to act as both a bidentate and tridentate chelator highlights its structural flexibility. researchgate.netmdpi.com This mode is often proposed in situations where the metal ion's coordination sphere is already partially occupied or when forming polynuclear structures.

The presence of multiple, spatially distinct coordination sites allows TPTZ to act as a bridging ligand, linking two or more metal centers to form dinuclear or polynuclear complexes and coordination polymers. researchgate.netresearchgate.net After a primary metal ion coordinates to the central tridentate pocket, the pyridyl groups on the other side of the triazine ring remain available for coordination to another metal ion. researchgate.net

An example of this is seen in a mixed-valent dinuclear ruthenium complex, where TPTZ asymmetrically bridges a Ru(II) and a Ru(III) center. nih.gov It binds to the Ru(II) ion in a standard tridentate mode, while also coordinating to the Ru(III) site through a different part of the ligand. nih.gov This bridging capability is fundamental to using TPTZ as a spacer for designing complex supramolecular assemblies. researchgate.netresearchgate.net

Exo N-donor bridging refers to a specific type of bridging where the outward-facing nitrogen atoms of the ligand are utilized to connect metal ions. TPTZ has multiple coordination sites, including the primary tridentate pocket and two other potential coordination sites involving the remaining pyridyl groups. researchgate.net While the terpyridine-like tridentate coordination is most common, the use of the other sites to form bridges is less frequent, partly due to metal-mediated inductive effects that can influence the basicity of the remaining donor atoms. researchgate.net Nonetheless, this capability contributes to the ligand's versatility in constructing polynuclear frameworks.

Complexation with Transition Metal Ions

TPTZ forms stable complexes with a wide variety of transition metal ions, including those from the d-block and f-block (lanthanides). researchgate.netmdpi.com The resulting complexes have been investigated for applications in diverse fields such as catalysis, luminescent materials, and analytical chemistry. researchgate.netchemdor.com The strong chelating ability of TPTZ, particularly in its tridentate mode, leads to the formation of highly stable and often colored complexes. chemdor.com

The complexation of TPTZ with iron is one of its most well-known and analytically significant reactions. TPTZ is a key reagent in the Ferric Reducing Antioxidant Power (FRAP) assay, which relies on the reduction of a ferric-TPTZ (Fe(III)-TPTZ) complex to the ferrous-TPTZ (Fe(II)-TPTZ) form. researchgate.net

TPTZ reacts with iron(II) ions in weakly acidic solutions to form a stable, intensely colored violet-blue complex, [Fe(TPTZ)₂]²⁺. iastate.edurxmarine.com This reaction is highly sensitive and serves as the basis for the spectrophotometric determination of iron. chemicalbook.comacs.org In this complex, the iron(II) center is typically coordinated by two TPTZ ligands, each acting in a tridentate fashion, resulting in an octahedral geometry around the iron atom. The intense color is due to a metal-to-ligand charge-transfer (MLCT) transition. iastate.edu

The formation of the colored complex is rapid and stable over a pH range of 3.4 to 5.8 in aqueous solutions. iastate.edu The characteristics of this complex have been well-documented.

| Fe(II)-TPTZ Complex Properties | |

| Solvent | λmax (Wavelength of Maximum Absorbance) |

| Aqueous Solution | 593 nm |

| Nitrobenzene | 595 nm |

| Data sourced from a study on the reaction of iron(II) with tripyridyl-s-triazine. iastate.edu |

While the Fe(II) complex is renowned, Fe(III) also forms complexes with TPTZ. researchgate.net These are often the starting species in analytical methods like the FRAP assay, where the Fe(III) complex is reduced by antioxidants to the colored Fe(II) form for quantification. researchgate.netchemicalbook.com Reports on mononuclear iron(II) complexes are relatively scarce, but examples such as the diamagnetic Fe(II)(tptzH)₂₄ have been synthesized and characterized. researchgate.net

Iron Complexes (Fe(II), Fe(III))

Iron Chelating Activity

TPTZ and its metal complexes have demonstrated significant iron-chelating and antioxidant properties. The ferric reducing antioxidant power (FRAP) assay is a common method used to evaluate the antioxidant capacity of a substance, and it relies on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ). researchgate.netnih.gov This reduction results in a color change to an intense blue, which can be measured spectrophotometrically. researchgate.net

The iron-chelating ability of a compound can be assessed by its capacity to compete with TPTZ for iron ions. In a typical assay, the absorbance of the Fe(II)-TPTZ complex is measured. The introduction of a chelating agent will disrupt the formation of this complex, leading to a decrease in absorbance at 595 nm. unar.ac.id This principle has been used to evaluate the iron-chelating activity of various compounds, with desferrioxamine often used as a positive control. unar.ac.id

The antioxidant activity of TPTZ is linked to its ability to donate electrons and neutralize free radicals. pensoft.net This property is crucial in mitigating oxidative stress, a condition implicated in a range of diseases. pensoft.net The FRAP assay, by measuring the reduction of the Fe(III)-TPTZ complex, provides a direct measure of a compound's reducing ability, which is a key aspect of its antioxidant potential. unar.ac.idnih.gov

Nickel Complexes (Ni(II))

The coordination chemistry of nickel(II) with TPTZ has been explored, leading to the synthesis and characterization of various complexes with interesting structural and electronic properties.

A unique nickel(II) complex, {[Ni(tptz)Cl(H₂O)₂]-[Ni(tptz)(H₂O)₃]}3Cl·5H₂O, has been synthesized by reacting TPTZ with a Ni(II) salt under ultrasonic conditions. mdpi.comnajah.edu This complex is notable for containing two different nickel(II) centers, both in a distorted octahedral geometry. mdpi.comnajah.edu In one center, the nickel is coordinated to a TPTZ ligand, a chloride ion, and two water molecules, while the other center is coordinated to a TPTZ ligand and three water molecules. mdpi.comnajah.edu The TPTZ ligand acts as a tridentate N-donor in both cases, coordinating through two pyridyl nitrogen atoms and one triazine nitrogen atom. mdpi.comnajah.edu

Mixed-ligand Ni(II) complexes incorporating TPTZ and other secondary ligands have also been synthesized and characterized. researchgate.netchula.ac.th For instance, complexes with the general formulas [Ni(tptz)(1,10-phen)], [Ni(tptz)(2-Mimd)₂], and [Ni(tptz)(Imd)₂] have been prepared using a solvent-free mechanochemical approach. researchgate.netchula.ac.th In these complexes, TPTZ acts as the primary ligand, while 1,10-phenanthroline, 2-methylimidazole, and imidazole (B134444) serve as the secondary ligands, respectively. researchgate.netchula.ac.th

Structural analyses, supported by DFT calculations, have revealed that the [Ni(tptz)(1,10-phen)] complex adopts a distorted square planar geometry. researchgate.net In contrast, the [Ni(tptz)(2-Mimd)₂] and [Ni(tptz)(Imd)₂] complexes exhibit distorted tetrahedral geometries. researchgate.net The UV-Visible spectra of these mixed-ligand complexes show bathochromic shifts, which are indicative of metal-ligand charge transfer transitions and extended π-delocalization. researchgate.netchula.ac.th

Table 2: Characterization of Mixed-Ligand Ni(II)-TPTZ Complexes

| Complex | Secondary Ligand | Geometry |

| [Ni(tptz)(1,10-phen)] | 1,10-phenanthroline | Distorted Square Planar |

| [Ni(tptz)(2-Mimd)₂] | 2-methylimidazole | Distorted Tetrahedral |

| [Ni(tptz)(Imd)₂] | Imidazole | Distorted Tetrahedral |

Palladium Complexes (Pd(II))

Palladium(II) forms stable complexes with TPTZ, and these have been investigated for their structural and potential biological properties. The synthesis of palladium(II) complexes often involves the reaction of a palladium(II) salt with the TPTZ ligand. nahrainuniv.edu.iqrsc.org These complexes are of interest due to their electronic and structural similarities to platinum(II) complexes, which are known for their therapeutic applications. nih.gov The coordination of TPTZ to Pd(II) typically results in square planar geometries, a common coordination environment for d⁸ metal ions like palladium(II). nahrainuniv.edu.iq

Cobalt Complexes (Co(II))

The coordination of TPTZ and its derivatives to cobalt(II) has led to the formation of complexes with diverse structures and interesting magnetic properties. researchgate.netrsc.orgrsc.org The synthesis of these complexes generally involves the reaction of a cobalt(II) salt, such as CoCl₂·6H₂O, with the TPTZ-based ligand. rsc.orgnih.gov

The resulting cobalt(II) complexes can exhibit various coordination geometries, including distorted octahedral and trigonal antiprismatic structures. nih.govrsc.orgresearchgate.net For example, a dinuclear cobalt complex with a distorted trigonal antiprismatic geometry has been reported, where the two Co(II) centers are bridged, leading to antiferromagnetic coupling. nih.gov In other cases, mononuclear cobalt(II) complexes are formed where the central Co(II) ion is coordinated to two terpyridine-type ligands, creating a sandwich-like structure. rsc.org

Magnetic susceptibility measurements have shown that many of these Co(II)-TPTZ complexes are in a high-spin d⁷ state. rsc.orgresearchgate.net The magnetic behavior can range from paramagnetic to antiferromagnetic, depending on the specific structure and the presence of bridging ligands. researchgate.netnih.gov Some of these complexes have also been investigated for their potential as single-molecule magnets (SMMs), exhibiting slow magnetic relaxation under an applied magnetic field. nih.gov

Copper Complexes (Cu(II))

The coordination chemistry of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with copper(II) is well-documented, revealing versatile coordination modes. TPTZ can act as a tridentate ligand, coordinating through two pyridyl nitrogen atoms and one triazine nitrogen atom, thereby forming two five-membered chelate rings around the copper center. researchgate.net Alternatively, it can behave as a bidentate ligand, utilizing one triazine nitrogen and one pyridyl nitrogen for coordination. researchgate.net

The synthesis of Cu(II)-TPTZ complexes is typically achieved through the direct reaction of a copper(II) salt, such as copper(II) chloride, with TPTZ in a suitable solvent like ethanol (B145695). researchgate.net The resulting complexes are often characterized by elemental analysis, conductivity measurements, and various spectroscopic techniques including IR, UV-Vis, and ¹H-NMR. researchgate.net Magnetic measurements of these complexes often indicate their paramagnetic nature. researchgate.net In some instances, the presence of water molecules in the coordination sphere leads to the formation of aqua complexes. iastate.edu The coordination geometry around the Cu(II) ion in these complexes is often distorted trigonal bipyramidal or octahedral. iastate.edu

It has also been observed that under certain conditions, particularly in the presence of copper(II) ions, the TPTZ ligand can undergo hydrolysis. unizar.es

| Compound Formula | Coordination Mode of TPTZ | Metal-Ligand Ratio | Geometry |

| [Cu(TPTZ)Cl₂(H₂O)]·³/₂H₂O·¹/₂EtOH | Tridentate | 1:1 | Not specified in source |

| [Cu(TPTZ)₂Cl₂]·6H₂O | Bidentate | 1:2 | Not specified in source |

| [Cu(L)(Cl)(H₂O)] (L = related tridentate ligand) | Tridentate (NNO donor) | 1:1 | Distorted trigonal bipyramidal |

Ruthenium Complexes (Ru(II), Ru(III))

Ruthenium complexes of TPTZ have been extensively studied, particularly in the context of their photochemical and electrochemical properties. The synthesis of Ru(II)-TPTZ complexes can be achieved by reacting RuCl₃·3H₂O with TPTZ. nih.gov For instance, mononuclear complexes such as [Ru(tptz)Cl₃] and Ru(tptz)₂₃ have been synthesized. nih.gov In these complexes, TPTZ typically functions as a tridentate ligand, leading to an octahedral geometry around the ruthenium center. nih.gov

TPTZ is also known to act as a bridging ligand in dinuclear ruthenium complexes. illinois.edu For example, complexes of the type [{(L)ClRuII}₂(μ-tppz)]²⁺, where tppz is a related tetrakis(2-pyridyl)pyrazine ligand and L is an arylazopyridine ligand, have been synthesized and characterized. illinois.edu These dinuclear species exhibit interesting electronic coupling between the metal centers. illinois.edu

A noteworthy aspect of ruthenium-TPTZ chemistry is the metal-induced hydrolysis of the triazine ring under certain reaction conditions, which can lead to the formation of new bridging ligands. researchgate.net The stability of the TPTZ framework appears to be influenced by the coordination environment of the ruthenium center. researchgate.net The electrochemical behavior of Ru(II)-TPTZ complexes has been investigated, revealing redox processes associated with the metal center and the ligand. nih.gov

| Compound Formula | Oxidation State | Coordination Mode of TPTZ | Key Feature |

| [Ru(tptz)Cl₃] | Ru(III) | Tridentate | Mononuclear complex |

| Ru(tptz)₂₃ | Ru(III) | Tridentate | Mononuclear complex |

| (bpy)₂Ru(tptz)₂ | Ru(II) | Bidentate | Mononuclear, potential for hydrolysis |

| (BrPhtpy)Ru(tptz)PdCl₂₂ | Ru(II) | Bridging | Heterodinuclear Ru-Pd complex |

| [Ru(μ-tptz)₂]Cl₂ | Ru(II) | Bridging | Dinuclear complex with DNA binding affinity |

Platinum Complexes (Pt(II))

Platinum(II) complexes featuring TPTZ and related polypyridyl ligands have been synthesized and characterized. The synthesis often involves the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the ligand in a suitable solvent. chemrxiv.org In mononuclear Pt(II) complexes, TPTZ can act as a bidentate or tridentate ligand. washington.edu For instance, in some complexes, a fluxional process known as "metal hurdling" has been observed, where the Pt(II) moiety moves between different coordination sites of the TPTZ ligand. washington.edu

Furthermore, TPTZ can serve as a bridging ligand to form heterodinuclear complexes containing both platinum and another metal, such as ruthenium. researchgate.net The synthesis of these bimetallic complexes often involves the reaction of a pre-formed mononuclear ruthenium-TPTZ complex with a platinum(II) precursor like Pt(DMSO)₂Cl₂. researchgate.net The resulting dinuclear complexes may exhibit partial hydrolysis of the TPTZ bridging ligand. researchgate.net The characterization of these complexes typically relies on spectroscopic methods like NMR and IR, as well as elemental analysis. nih.govmdpi.com

| Compound Formula | Coordination Mode of TPTZ | Key Feature |

| [Pt(L)Cl₂] (L=related pyridyl-thiazine ligand) | Bidentate (N,N donor) | Mononuclear complex |

| [Pt(L)₂] (L=thiourea derivative) | Bidentate (S,O donor) | Mononuclear complex |

| (tbbpy)₂Ru(tptO)PtCl₂ | Bridging (hydrolyzed) | Heterodinuclear Ru-Pt complex |

Osmium Complexes (Os(II))

The coordination chemistry of osmium(II) with polypyridyl ligands is a rich field, and while specific detailed studies on Os(II)-TPTZ complexes are less common in the provided literature, the behavior can be inferred from related systems. iastate.edursc.org Osmium(II) readily forms stable complexes with N-donor ligands like bipyridine and terpyridine, which are structurally related to the coordinating units of TPTZ. chemrxiv.orgmdpi.comnih.gov The synthesis of such complexes often involves the reaction of an osmium precursor, like OsCl₃, with the polypyridyl ligand in a high-boiling solvent such as ethylene (B1197577) glycol, which also acts as a reducing agent to form Os(II). mdpi.com

In these complexes, the osmium center typically adopts a six-coordinate, octahedral geometry. mdpi.com TPTZ is expected to act as a tridentate or bidentate chelating ligand, similar to its behavior with other transition metals. iastate.edursc.org The resulting Os(II)-TPTZ complexes are anticipated to exhibit interesting photophysical and electrochemical properties, characteristic of osmium(II) polypyridyl compounds, including strong absorption in the visible region due to metal-to-ligand charge transfer (MLCT) transitions. nih.govmissouristate.edu

| Compound Type | Expected Coordination of TPTZ | Expected Geometry | Key Property |

| Mononuclear Os(II)-TPTZ | Tridentate or Bidentate | Octahedral | Strong Metal-to-Ligand Charge Transfer (MLCT) |

| Dinuclear Os(II)-TPTZ | Bridging | Octahedral | Potential for electronic communication |

Zinc Complexes (Zn(II))

Zinc(II) forms a variety of coordination complexes with TPTZ, which have been structurally characterized. illinois.eduresearchgate.net In these complexes, TPTZ typically acts as a tridentate ligand, coordinating to the zinc(II) ion through two pyridyl nitrogen atoms and one of the triazine nitrogen atoms. illinois.edu This coordination mode results in the formation of two stable five-membered chelate rings. illinois.edu

The synthesis of Zn(II)-TPTZ complexes is generally straightforward, involving the reaction of a zinc(II) salt, such as Zn(NO₃)₂ or ZnCl₂, with the TPTZ ligand in a suitable solvent. illinois.edu The resulting coordination geometry around the Zn(II) ion is often a distorted octahedron. illinois.edu For example, in the complex [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)], the zinc ion is coordinated to the three nitrogen atoms of TPTZ, two nitrogen atoms from cyanide ligands, and one oxygen atom from a water molecule. illinois.edu The bond lengths between the zinc ion and the nitrogen atoms of the TPTZ ligand are in the range of 2.084 to 2.273 Å. illinois.edu

| Compound Formula | Coordination of TPTZ | Geometry around Zn(II) | Zn-N(TPTZ) Bond Lengths (Å) |

| [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)] | Tridentate | Distorted Octahedral | 2.084(7), 2.214(7), 2.273(7) |

| [Zn(TPTZ)Cl₂] | Tridentate | Distorted Octahedral | Not specified in source |

| Zn(BPTMorph)(H₂O)₃₂ (related ligand) | Tridentate (NNN) | Distorted Octahedral | Not specified in source |

Silver Complexes (Ag(I))

The coordination chemistry of silver(I) with TPTZ has been explored, leading to the formation of interesting polynuclear structures. For instance, a heterometallic trinuclear complex with the formula [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)] has been synthesized by reacting TPTZ with Zn(NO₃)₂ and K[Ag(CN)₂]. illinois.edu In this structure, the TPTZ ligand is coordinated to the zinc(II) ion, while the silver(I) ions are part of dicyanoargentate(I) metalloligands that bridge to the zinc center. illinois.edu

Direct coordination of TPTZ to silver(I) has also been reported, resulting in complexes such as (tptz)Ag₂(NO₃)₂ and Ag₅(tptz)₄₅. These were synthesized and characterized by various methods including X-ray diffraction. The coordination environment of the Ag(I) ion can vary, and the formation of these complexes highlights the ability of TPTZ to act as a versatile building block in supramolecular chemistry.

| Compound Formula | Role of TPTZ | Key Structural Feature |

| [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)] | Ligand to Zn(II) in a heterometallic complex | Cyanido-bridged Ag-Zn trinuclear complex |

| (tptz)Ag₂(NO₃)₂ | Ligand to Ag(I) | Dinuclear silver(I) complex |

| Ag₅(tptz)₄₅ | Ligand to Ag(I) | Pentanuclear silver(I) complex |

| [Ag₆(CN)₆(TPymT)₂] (related ligand) | Not directly involved | 3D coordination polymer of Ag(I) |

Cadmium Complexes (Cd(II))

Cadmium(II) complexes with TPTZ have been synthesized and structurally investigated. researchgate.net Similar to zinc(II), cadmium(II) is a d¹⁰ ion that can adopt various coordination geometries. researchgate.net The reaction of TPTZ with cadmium(II) salts, such as CdCl₂, yields complexes like [Cd(TPTZ)Cl₂]. researchgate.net In this complex, the cadmium(II) ion is expected to be in a distorted octahedral environment, with TPTZ acting as a tridentate ligand. researchgate.net

In related systems with other pincer-type triazine ligands, cadmium(II) has been shown to have coordination numbers of 5 or 7, depending on the coordination mode of the anions (e.g., monodentate vs. bidentate nitrate). researchgate.net For example, in [Cd(BPTMorph)(NO₃)₂], the cadmium ion is seven-coordinate. researchgate.net The synthesis of cationic six-coordinate cadmium(II) complexes with tris(pyrazolyl)methane ligands has also been reported, further demonstrating the versatile coordination chemistry of cadmium(II). unizar.es

| Compound Formula | Coordination of TPTZ/Related Ligand | Coordination Number of Cd(II) | Geometry around Cd(II) |

| [Cd(TPTZ)Cl₂] | Tridentate | Likely 6 | Distorted Octahedral |

| [Cd(BPTMorph)(NO₃)₂] (related ligand) | Tridentate (NNN) | 7 | Not specified in source |

| {[HC(3,5-Me₂pz)₃]₂Cd}(BF₄)₂ (related ligand) | Tridentate | 6 | Distorted Octahedral |

Complexation with Lanthanide and Actinide Ions

The interaction of TPTZ with f-block elements is a subject of detailed study, driven by interests in their unique structural features, luminescent properties, and the potential for separating these chemically similar ions. fishersci.atresearchgate.net TPTZ typically acts as a neutral tridentate ligand, forming complexes with lanthanide ions by coordinating through the nitrogen atoms of the central triazine ring and two of the pyridyl groups. illinois.edu

The lanthanide contraction, the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number, is a fundamental concept in f-block chemistry. nih.gov This phenomenon can be systematically investigated by synthesizing and structurally characterizing a complete isostructural series of complexes. TPTZ has proven to be an excellent ligand for such studies.

A comprehensive series of 1:1 complexes formed between TPTZ and the nitrates of nearly all lanthanoids (La–Lu, excluding Pm) and yttrium has been synthesized and characterized. fishersci.atillinois.edu The majority of these complexes crystallize as the isostructural family [Ln(tptz)(NO₃)₃(H₂O)]·2C₂H₅OH. fishersci.at In these compounds, the lanthanide ion is ten-coordinate, bound to the three nitrogen atoms of the TPTZ ligand, three bidentate nitrate (B79036) groups, and one water molecule. fishersci.atillinois.edu

Single-crystal X-ray diffraction studies on this series provide clear evidence of the lanthanide contraction. As the atomic number of the lanthanide increases, there is a consistent and predictable decrease in the metal-ligand bond lengths. illinois.edu For instance, examination of the Ln-N and Ln-O bond distances across the isostructural series reveals a steady shortening, which correlates directly with the decreasing ionic radius of the central lanthanide ion. illinois.eduyoutube.com This systematic structural variation makes TPTZ complexes ideal models for quantifying the effects of the lanthanide contraction on coordination geometry.

Table 1: Coordination Environment in Isostructural Lanthanide-TPTZ Complexes fishersci.atillinois.edu

| Complex Formula | Lanthanide (Ln) | Coordination Number | Key Structural Features |

|---|---|---|---|

| [Ln(tptz)(NO₃)₃(H₂O)]·2C₂H₅OH | La - Yb | 10 | Tridentate TPTZ, three bidentate nitrates, one coordinated water molecule. |

| [Lu(tptz)(NO₃)₃(H₂O)]·CH₃CN | Lu | 9 | Structure adapts for the smallest lanthanide ion. |

| [La(tptz)(NO₃)₃(CH₃OH)₂] | La | 11 | Solvent coordination can increase the coordination number for the largest lanthanide. |

The separation of trivalent actinides (An³⁺) from trivalent lanthanides (Ln³⁺) is a significant challenge in the reprocessing of used nuclear fuel, due to their similar ionic radii and chemical properties. researchgate.net One promising strategy involves the use of soft N-donor ligands, which can exploit subtle differences in the electronic structures of these two f-block series. It is understood that the bonding in actinide-ligand complexes has a slightly greater degree of covalency compared to the predominantly electrostatic interactions in lanthanide complexes. researchgate.netresearchgate.net

Polypyridyl ligands containing triazine moieties, such as the BTBPs (Bis-Triazinyl-Bipyridines) and BTPhens (Bis-Triazinyl-Phenanthrolines), are leading candidates for this separation process. researchgate.netacs.org These ligands have demonstrated high efficiency and selectivity for extracting Am(III) and Cm(III) from acidic waste streams, leaving the lanthanides behind. researchgate.net

TPTZ belongs to this same class of polyazine N-donor ligands. acs.org While its derivatives have been more extensively studied for liquid-liquid extraction, the underlying chemical principle is directly applicable. acs.org The nitrogen atoms in the TPTZ structure act as soft donor sites that can preferentially bind to the trivalent actinides over the more hard-acid-like lanthanides. Although detailed studies focusing solely on TPTZ for An/Ln separation are less common, its structural and electronic similarities to highly effective ligands like BTBP suggest its potential in this application. acs.orgacs.org The inability of a related hemi-BTBP ligand to efficiently extract Am(III) or Eu(III) without a synergist highlights that the presence of multiple triazine rings, as in the BTBP family, is crucial for effective separation, a feature that TPTZ lacks in comparison. acs.org

Structural Elucidation of TPTZ Metal Complexes

A comprehensive understanding of the properties and reactivity of TPTZ metal complexes relies on their thorough structural and spectroscopic characterization. A combination of analytical techniques is employed to determine the coordination mode, geometry, and electronic structure of these compounds.

X-ray diffraction is the most definitive method for determining the three-dimensional structure of TPTZ complexes in the solid state. Single-crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

SC-XRD has been used to characterize a vast number of TPTZ complexes, including the previously mentioned series of lanthanide nitrates which confirmed their ten-coordinate geometry and the effects of the lanthanide contraction. fishersci.atillinois.edu It has also been instrumental in elucidating the structures of transition metal complexes, such as revealing a distorted octahedral geometry around the metal centers in a unique co-crystallized nickel(II) complex, {[Ni(tptz)Cl(H₂O)₂][Ni(tptz)(H₂O)₃]}3Cl·5H₂O.

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the phase purity of the bulk crystalline material and to verify that the structure determined from a single crystal is representative of the entire sample. It is also used when suitable single crystals cannot be obtained. For example, PXRD was used to confirm the bulk purity of a cyanido-bridged trinuclear complex involving TPTZ, [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)].

Table 2: Examples of Crystallographic Data for TPTZ Complexes

| Complex | Crystal System | Space Group | Metal Center Geometry | Reference |

|---|---|---|---|---|

| [Eu(tptz)(NO₃)₃(H₂O)]·2C₂H₅OH | Monoclinic | P2₁/c | 10-coordinate | illinois.edu |

| {[Ni(tptz)Cl(H₂O)₂][Ni(tptz)(H₂O)₃]}3Cl·5H₂O | Monoclinic | P2₁/n | Distorted Octahedral | |

| [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)] | Orthorhombic | Aea2 | Trigonal bipyramidal (Zn) | |

| [FeII(tpt)(tptH)][FeIIICl₄]₄·2(thf)·0.23(H₂O) | Triclinic | P-1 | Distorted Octahedral (Fe-tpt); Tetrahedral (FeCl₄) | nih.gov |

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the TPTZ ligand to the metal ion. Upon complexation, the vibrational frequencies of the pyridyl and triazine rings are altered. Shifts in the C=N and C=C stretching vibrations, typically observed in the 1300-1600 cm⁻¹ region, confirm the involvement of the nitrogen atoms in bonding to the metal center. For instance, in an Al(III)-TPTZ complex, the bidentate coordination of the ligand was confirmed by such shifts.

UV-Vis Spectroscopy: Electronic absorption spectra in the ultraviolet (UV) and visible (Vis) regions provide information about the electronic transitions within the complex. The spectra of TPTZ complexes typically show intense absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions within the TPTZ ligand. The coordination to a metal ion can cause shifts in these bands. For complexes with d-block elements, weaker d-d transition bands may appear in the visible region, providing information about the geometry and ligand field around the metal ion.

Photoluminescence: Lanthanide complexes with organic ligands like TPTZ are known for their potential luminescent properties. researchgate.net The organic ligand can act as an "antenna," absorbing UV light efficiently and transferring the energy to the central lanthanide ion, which then emits light at its own characteristic wavelengths (f-f transitions). This sensitized emission is often much more intense than direct excitation of the lanthanide ion. The investigation of the luminescence properties of lanthanide-TPTZ complexes has been a key area of research, exploring their potential for applications in lighting and sensing. fishersci.at

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying complexes with unpaired electrons (paramagnetic species). For TPTZ complexes involving paramagnetic metal ions like Cu(II) or Ru(III), ESR spectra can provide detailed information about the electronic environment of the metal ion. For example, the ESR spectrum of a paramagnetic mixed-valent Ru(II)-Ru(III) complex bridged by TPTZ showed a rhombic signal typical of a low-spin Ru(III) ion in a distorted octahedral environment, with g-values around 2.15. In contrast, complexes where the TPTZ ligand itself is reduced to a radical anion exhibit a free-radical type signal near g = 2.0.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and, crucially, the oxidation states of elements within a complex. By measuring the binding energies of core-level electrons, one can distinguish between different oxidation states of a metal ion (e.g., Fe(II) vs. Fe(III)). It can also probe the chemical environment of the ligand atoms, as the binding energies of the N 1s and C 1s electrons in the TPTZ ligand would shift upon coordination to a metal. While specific XPS studies on TPTZ complexes are not widely reported in the provided literature, the technique is broadly applied to coordination compounds to confirm oxidation states and study electronic structure.

Elemental analysis is a fundamental technique used to confirm the bulk composition of a newly synthesized complex and verify its proposed chemical formula.

CHN Elemental Analysis (CHN-EA): This combustion analysis method provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the theoretical percentages calculated from the proposed formula to confirm the stoichiometry of the complex, including the number of ligand and solvent molecules present. This technique was used to confirm the formulae of Al(III) and Ni(II) complexes with TPTZ. For the {[Ni(tptz)Cl(H₂O)₂][Ni(tptz)(H₂O)₃]}3Cl·5H₂O complex, the calculated percentages (C, 40.41%; H, 4.27%; N, 15.63%) were found to be in good agreement with the experimental values (C, 40.64%; H, 4.17%; N, 15.80%).

Energy-Dispersive X-ray Spectroscopy (EDX): EDX (or EDS) analysis is often performed in conjunction with scanning electron microscopy. It identifies the elements present in a sample by detecting their characteristic X-ray emissions. It is particularly useful for confirming the presence of the metal ion in the complex and for detecting other heavier elements like chlorine. EDX analysis of the aforementioned Ni(II)-TPTZ complex clearly detected peaks for Ni, N, O, C, and Cl, corroborating the composition determined by other methods.

Mass Spectrometry and NMR Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for confirming the identity and elucidating the structural features of TPTZ complexes.

¹H NMR Spectroscopy provides detailed information about the electronic environment of the protons within the TPTZ ligand upon coordination to a metal center. The spectra of paramagnetic complexes, such as those involving high-spin Cobalt(II), can exhibit highly shifted and broadened resonances dispersed over a wide chemical shift range, sometimes from -45 to 35 ppm. researchgate.net For instance, in a cobalt(II) complex, [Co(tptz)(CH3OH)Cl2]·CH3OH·0.5H2O, ¹H NMR is a key method for characterization in solution. mdpi.com The coordination of the TPTZ ligand to a metal ion typically induces significant shifts in the signals of the pyridyl protons compared to the free ligand, indicating a change in their electronic environment due to the metal-ligand interaction.

Thermal Analysis (TGA, DTG)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are employed to investigate the thermal stability and decomposition pathways of TPTZ complexes. These methods monitor the change in mass of a sample as it is heated at a controlled rate.

TGA of the free TPTZ ligand indicates it is stable up to 430°C, a testament to its robust aromatic structure. The thermal behavior of its metal complexes provides valuable information on the coordination environment. For example, the decomposition of a Co(II)-pyrazole complex (not TPTZ-based) shows a multi-step process: an initial weight loss between 70-100°C corresponding to the removal of lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures (280-440°C), and finally, the conversion to a stable metal oxide at even higher temperatures (570-665°C). nih.gov

For TPTZ complexes, such as the cobalt(II) compound [Co(tptz)(CH3OH)Cl2]·CH3OH·0.5H2O, TGA is used to study its thermal stability and the loss of solvent molecules and ligands. mdpi.com The DTG curve, which is the first derivative of the TGA curve, helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, allowing for a clear distinction between different decomposition steps.

| Complex Fragment | Decomposition Step | Temperature Range (°C) | Peak Temperature (°C, DTG) | Weight Loss (%) |

| Coordinated/Lattice Solvents | Step 1 | 70 - 100 | 82 | Varies |

| TPTZ Ligand | Step 2 | 280 - 440 | 430 | Varies |

| Final Residue Formation | Step 3 | 570 - 665 | 655 | Varies |

| Table 1: Representative thermal decomposition stages for metal-organic complexes, illustrating typical temperature ranges for the loss of solvent and organic ligands. Data is representative and based on similar complex structures. nih.gov |

Computational Studies in Coordination Chemistry

To complement experimental data, computational methods have become indispensable in the study of TPTZ complexes, offering a molecular-level understanding of their structure and bonding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and electronic properties of TPTZ complexes. DFT calculations can accurately determine parameters such as bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography.

For instance, DFT has been used to determine the geometry of aluminum(III)-TPTZ complexes, confirming an octahedral structure around the Al³⁺ ions. nih.gov In studies of new mixed-ligand Ni(II) complexes involving TPTZ, DFT calculations have revealed distorted square planar or tetrahedral geometries. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transition properties of the complex. For a Co(II) complex with TPTZ, [Co(tptz)Cl(H2O)2]Cl·5.5H2O, DFT calculations were employed to derive these electronic properties. mdpi.com

| Complex | Parameter | Calculated Value | Reference |

| [Al(TPTZ)Cl₃] | Geometry | Octahedral | nih.gov |

| [Ni(tptz)(1,10-phen)] | Geometry | Distorted Square Planar | nih.gov |

| [Ni(tptz)(Imd)₂] | Geometry | Distorted Tetrahedral | nih.gov |

| [Co(tptz)Cl(H₂O)₂]Cl | HOMO-LUMO Gap | Not explicitly stated in abstract | mdpi.com |

| Table 2: Examples of parameters determined by DFT calculations for various TPTZ complexes. |

Hirshfeld Surface Analysis (HSA) for Intermolecular Interactions

Hirshfeld Surface Analysis (HSA) is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in the solid state.

| Contact Type | Contribution (%) |

| N···H / H···N | 35.0 - 38.3 |

| H···H | 27.0 - 28.2 |

| C···H / H···C | 23.4 - 26.3 |

| Table 3: Representative percentage contributions of intermolecular contacts to the Hirshfeld surface for a triazine-containing compound, illustrating the type of quantitative data obtained from HSA. |

Supramolecular Chemistry and Materials Science Applications of Tptz Complexes

Coordination Polymers and Networks

Coordination polymers are inorganic or organometallic polymer structures that consist of metal cation centers linked by organic ligands. youtube.com TPTZ and its derivatives are extensively used as building blocks for constructing these complex structures due to their ability to form multiple coordination bonds and act as a bridge between multiple metal centers. researchgate.netyoutube.com The resulting one-dimensional, two-dimensional, or three-dimensional networks exhibit interesting properties and have potential applications in various fields. youtube.com

Versatile Building Blocks for MOFs (Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from the assembly of inorganic nodes (metal ions or clusters) and organic linkers. youtube.com The design of MOFs with large pore sizes and high surface areas often relies on the use of complex organic ligands. nih.gov TPTZ and its isomers, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), have proven to be effective ligands for the synthesis of novel MOFs. researchgate.netrsc.org

The versatility of TPTZ as a building block stems from its ability to coordinate with a variety of metal ions, including silver (Ag), copper (Cu), and zinc (Zn). researchgate.net For instance, the reaction of tpt with different metal salts under hydrothermal conditions has yielded a range of MOFs with distinct structures and properties. researchgate.net

| Metal Ion | Resulting MOF Structure | Reference |

| Ag(I) | 1D zigzag chain | researchgate.net |

| Cu(II) | 3D polymeric structure | researchgate.net |

| Zn(II) | 2D coordination grid | researchgate.net |

The structural diversity of these TPTZ-based MOFs is influenced by factors such as the coordination geometry of the metal ion and the presence of other auxiliary ligands. rsc.orgmdpi.com For example, the use of different aromatic polycarboxylic acids as auxiliary ligands in Co(II)-tpt frameworks has led to the formation of 3D networks with varying topologies and porous structures. rsc.org These materials have shown potential as electrocatalysts for oxygen reduction reactions. rsc.org

Discrete Metalla-assemblies and Metalla-cages

Beyond extended networks, TPTZ can also participate in the formation of discrete, well-defined supramolecular structures like metalla-assemblies and metalla-cages. rsc.orgnih.govmdpi.com These structures are formed through a process of coordination-driven self-assembly, where the specific coordination preferences of the metal ions and the geometry of the TPTZ ligand direct the formation of a single, stable product. rsc.orgnih.gov

These assemblies can exhibit complex and beautiful architectures, such as a discrete organoplatinum(II) metallacage that can encapsulate other molecules. nih.gov The formation of these cages is often a result of combining multiple building blocks, including the TPTZ-like ligands, metal acceptors, and other organic moieties. nih.gov For instance, trigonal prismatic cages have been synthesized by reacting tetrapyridyl donor ligands with diplatinum(II) acceptors. nih.gov These cages have shown the ability to encapsulate fullerene C60, suggesting potential applications in separation and purification. nih.gov

The synthesis of heterometallic coordination cages has also been achieved using ditopic metallo-ligands with 3-pyridyl donor groups, demonstrating that large, complex structures can be formed from sterically demanding building blocks. rsc.org

Spacers for Multinuclear and Supramolecular Architectures

For example, TPTZ has been used to synthesize cyanido-bridged double chains of {FeIIMII} (where M = Pd or Pt), where the TPTZ ligand coordinates to the iron(II) ion. researchgate.net In these structures, the [FeII(tptz)]2+ complex cations are linked by cyanido-based metalloligands. researchgate.net The resulting supramolecular structures are stabilized by hydrogen bonds and π-π stacking interactions. researchgate.net

The role of TPTZ as a spacer is also evident in the formation of mixed-valent dinuclear ruthenium complexes. nih.gov In these complexes, TPTZ bridges two ruthenium centers, one in a neutral N,N,N coordination mode and the other in a cyclometalated N,C- state. nih.gov

Self-Assembly and Chiral Phenomena

The self-assembly of molecules into ordered structures is a fundamental process in supramolecular chemistry. researchgate.netresearchgate.net TPTZ exhibits interesting self-assembly behavior, particularly on surfaces, leading to the formation of chiral domains. nih.gov Chirality, the property of a molecule being non-superimposable on its mirror image, is a key aspect of many biological and chemical systems. researchgate.netnih.gov

Enantiomorphous Domain Formation on Surfaces (e.g., Au(111))

When TPTZ molecules are deposited on a gold (Au(111)) surface, they spontaneously self-assemble into enantiomorphous domains. nih.gov This means that distinct regions of right-handed and left-handed structures are formed. nih.gov This phenomenon of spontaneous chiral resolution has been observed using scanning tunneling microscopy (STM). nih.gov

The TPTZ molecules form rhombic supercells with varying periodicities depending on the surface coverage. nih.gov At low coverages, "1 x 1" and "2 x 2" structures are observed, while at higher coverages, larger "6 x 6", "7 x 7", and "8 x 8" structures form. nih.gov Within each enantiomorphous domain, the TPTZ molecules adopt the same adsorption orientation, either as R-TPTZ or L-TPTZ. nih.gov

| Coverage | Superstructure |

| Low | "1 x 1", "2 x 2" |

| High | "6 x 6", "7 x 7", "8 x 8" |

This spontaneous chiral resolution is driven by a delicate balance between intermolecular interactions and the interaction between the TPTZ molecules and the gold substrate. nih.gov

Role of Noncovalent Interactions (Stacking, H-bonding) in Crystallization and Assembly

Noncovalent interactions, such as π-π stacking and hydrogen bonding, play a crucial role in the crystallization and self-assembly of TPTZ-containing structures. nih.govrsc.orgresearchgate.netrsc.orgnih.gov These weak interactions govern the arrangement of molecules in the solid state and in solution, leading to the formation of well-defined architectures. nih.govresearchgate.net

Hydrogen Bonding: Hydrogen bonds, particularly C-H···N interactions, are significant in the self-assembly of TPTZ on surfaces. nih.gov In the enantiomorphous domains formed on Au(111), molecules within a half-unit cell are linked by a single C-H···N hydrogen bond, while molecules at the boundaries between half-unit cells are connected by double C-H···N hydrogen bonds. nih.gov The presence of hydrogen bonding can also influence the strength of π-π stacking interactions. rsc.org

π-π Stacking: The aromatic rings of TPTZ can engage in π-π stacking interactions, which contribute to the stability of the assembled structures. nih.govresearchgate.net The strength of these interactions can be influenced by metal coordination. nih.govresearchgate.net In some coordination compounds, the π-π stacking interactions are stronger than in conventional π-π complexes due to the influence of the metal ion. nih.govresearchgate.net

The interplay of these noncovalent forces is essential for the formation of the diverse supramolecular architectures observed with TPTZ and its complexes. nih.govresearchgate.net

Control and Prediction of Supramolecular Chirality

The control and prediction of chirality in supramolecular assemblies is a significant challenge in materials science. The compound 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) has proven to be a valuable building block in the exploration of these phenomena.

Investigations into the self-assembly of TPTZ on a gold (Au(111)) surface have revealed the spontaneous formation of chiral, enantiomorphous domains. acs.orgnih.gov This chiral resolution occurs as the TPTZ molecules, which are achiral in the gas phase, adopt a chiral conformation upon adsorption to the surface. These adsorbed molecules, designated as R-TPTZ or L-TPTZ, then self-assemble into well-ordered superstructures. nih.govacs.org The formation of these domains is dependent on the surface coverage of the TPTZ molecules. At lower coverages, simpler "1 x 1" and "2 x 2" structures are observed, while at higher coverages, more complex "6 x 6", "7 x 7", and "8 x 8" superstructures form. acs.orgnih.gov

The driving force behind this chiral ordering is a delicate balance between intermolecular and molecule-substrate interactions. nih.govacs.org Within the self-assembled structures, the TPTZ molecules are connected through –CH···N– hydrogen bonds. acs.orgnih.gov Specifically, molecules within the same triangular half-unit cell are linked by a single hydrogen bond, whereas molecules at the boundaries between these half-unit cells are joined by double hydrogen bonds. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in understanding and predicting the stability of these chiral assemblies. By calculating the total interaction energy densities, researchers can quantitatively explain the experimental observations and the preference for the formation of specific enantiomorphous domains. acs.orgacs.org The ability to induce and control helicity in what are initially achiral molecules is a significant step toward the development of nanoscale mechanical devices.

The development of strategies to transform achiral hosts into chiral receptors is a key area of research with implications for asymmetric catalysis and enantioselective sensing. nih.gov Tripodal supramolecular cages, for which TPTZ can serve as a component, are particularly interesting scaffolds for studying the generation, control, and transfer of chirality. nih.govresearchgate.net

Functional Materials Development

The unique coordination chemistry of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) makes it a versatile ligand for the development of a wide range of functional materials. researchgate.net Its ability to form stable complexes with various metal ions has been exploited to create materials with tailored luminescent, optoelectronic, chromic, and magnetic properties.

Luminescent Materials

Complexes of TPTZ with lanthanide and transition metals are notable for their luminescent properties. researchgate.net For instance, TPTZ has been used to enhance the visible and near-infrared (NIR) luminescence of lanthanide tris(trifluoroacetylacetonates). ugent.be The TPTZ ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. This process is crucial for developing highly efficient luminescent materials.

Europium(III) complexes incorporating TPTZ have been synthesized and shown to exhibit efficient energy transfer from the TPTZ ligand to the Eu(III) ion, resulting in strong luminescence. researchgate.net The nearly planar structure and α,α′-diimine moiety of TPTZ facilitate the formation of stable chelated rings with metal ions, which is a key factor in the luminescent properties of these complexes. acs.org

Optoelectronic Devices

Density functional theory (DFT) calculations have shown that the nitrogen atoms in the triazine ring of such molecules are electron-rich, allowing them to coordinate with lead ions on the perovskite surface. This interaction helps to stabilize the perovskite structure and improve the performance of the solar cell. acs.org

Photochromic, Thermochromic, and Vapochromic Materials

TPTZ-based complexes have demonstrated promising multi-stimuli-responsive chromic behavior, including photochromism, thermochromism, and vapochromism. acs.org These materials change color in response to external stimuli such as light, heat, or vapor.

A zinc(II) complex, [Zn₂(H₂O)(TPTz)(C₂O₄)₂]·5H₂O, exhibits reversible photochromism. acs.org This property makes it a candidate for applications like ink-free erasable paper. acs.org The photochromic behavior is attributed to an electron transfer process from an electron donor to the TPTZ ligand, which acts as a π-donor species, upon external stimulation. acs.org

A cadmium chloride complex with TPTZ, CdCl₂(2-TPT), also displays photochromic properties, changing from colorless to grey upon light exposure. tandfonline.comtandfonline.com This phenomenon is induced by a photo-introduced electron transfer (PIET) from the electron-rich chlorine atoms to the electron-deficient TPTZ ligand. tandfonline.comtandfonline.com The isomer 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt) has also shown photochromism in its crystalline state, originating from intramolecular charge separation and the formation of a triplet diradical. nih.gov

Magnetic Materials

The coordination of TPTZ with paramagnetic metal ions can lead to the formation of magnetic materials. Polynuclear coordination clusters of iron(III) and manganese(II) with TPTZ have been synthesized and their magnetic properties investigated. nih.gov In these polynuclear complexes, the magnetic interactions between the metal centers are predominantly antiferromagnetic. nih.gov

Single-crystal X-ray diffraction has revealed that in some of these complexes, TPTZ acts as a tridentate NNN donor ligand, forming two five-membered metallocycles. nih.gov In other, more complex heptanuclear iron clusters, the TPTZ ligand coordinates through five nitrogen atoms and undergoes an unusual metal-induced oxidation of a carbon atom in the central triazine ring. nih.gov

A cobalt(II) complex with TPTZ, [Co(tptz)Cl₂]·2H₂O, has been synthesized and supported on modified Fe₃O₄ nanoparticles. researchgate.net The resulting nanocatalyst exhibits magnetic properties, allowing for easy separation and recovery after use. researchgate.net

Catalysis and Analytical Applications of Tptz Complexes

Catalysis in Organic Reactions